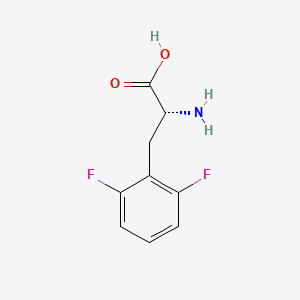

D-2,6-Difluorophenyl-alanine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOVYDPRGDZBLJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351996 |

Source

|

| Record name | D-2,6-Difluorophenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-62-7 |

Source

|

| Record name | D-2,6-Difluorophenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 266360-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of D-2,6-Difluorophenylalanine: Strategies and Methodologies for Drug Development Professionals

Introduction: The Significance of D-2,6-Difluorophenylalanine in Modern Drug Discovery

D-2,6-Difluorophenylalanine is a non-canonical amino acid of significant interest in pharmaceutical development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine dramatically alters its electronic properties, lipophilicity, and metabolic stability. Specifically, the 2,6-difluoro substitution pattern introduces unique conformational constraints and modulates the acidity of the aromatic ring, making it a valuable building block for creating peptides and small molecule drugs with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] As a D-amino acid, it confers resistance to proteolytic degradation, a critical attribute for peptide-based therapeutics. This guide provides an in-depth exploration of the primary synthetic routes to obtain enantiomerically pure D-2,6-Difluorophenylalanine, offering both chemical and biocatalytic perspectives for researchers in drug development.

Part 1: Asymmetric Chemical Synthesis Routes

The synthesis of enantiomerically pure amino acids is a cornerstone of medicinal chemistry. For D-2,6-Difluorophenylalanine, several robust chemical methods have been established, primarily relying on the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry.

Chiral Auxiliary-Mediated Alkylation

One of the most direct and reliable methods involves the diastereoselective alkylation of a chiral auxiliary. The Schöllkopf and Evans auxiliaries are commonly employed for this purpose. The underlying principle is to temporarily attach the glycine or alanine precursor to a chiral molecule, which then physically blocks one face of the resulting enolate, directing the incoming electrophile (in this case, 2,6-difluorobenzyl halide) to the opposite face.

A representative workflow using a chiral auxiliary is depicted below.[1][3] The process begins with the alkylation of a chiral bislactim ether (a Schöllkopf auxiliary) with 2,6-difluorobenzyl iodide. The bulky nature of the auxiliary effectively shields one prochiral face of the enolate, leading to a highly diastereoselective C-C bond formation. Subsequent acidic hydrolysis cleaves the auxiliary, which can often be recovered and recycled, to release the desired D-amino acid ester. Final saponification yields the target D-2,6-Difluorophenylalanine.

Caption: Workflow for chiral auxiliary-based synthesis of D-2,6-Difluorophenylalanine.

Experimental Protocol: Alkylation of a Chiral Auxiliary [1][3]

-

Enolate Formation: Dissolve the chiral auxiliary (e.g., (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir for 10 minutes to ensure complete formation of the enolate.

-

Alkylation: Add a solution of 2,6-difluorobenzyl iodide in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by TLC for the consumption of the starting material.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diastereomeric product by column chromatography.

-

Hydrolysis: Treat the purified intermediate with dilute aqueous hydrochloric acid (e.g., 0.1 M HCl) and heat to reflux for several hours to cleave the auxiliary and form the amino acid ester.

-

Final Product Isolation: After hydrolysis, the crude D-2,6-difluorophenylalanine ester can be isolated and then saponified with a base (e.g., LiOH) to yield the final free amino acid.

Asymmetric Hydrogenation

Another powerful strategy is the asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor. This method relies on a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPhos, BINAP), to deliver hydrogen stereoselectively.

The key precursor, an α,β-dehydroamino acid derivative, can be synthesized via methods like the Erlenmeyer-Plöchl reaction between 2,6-difluorobenzaldehyde and N-acetylglycine.[1] The subsequent hydrogenation step is highly efficient and often provides excellent enantiomeric excess (>99% ee).[1] The choice of chiral ligand is critical and must be optimized for the specific substrate to achieve high stereoselectivity for the D-enantiomer.

Part 2: Biocatalytic Synthesis: A Greener Approach

Enzymatic methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions, exceptional stereoselectivity, and reduced environmental impact. For the production of D-2,6-Difluorophenylalanine, several enzyme classes have been successfully engineered and implemented.[4]

Reductive Amination using D-Amino Acid Dehydrogenases (DAADHs)

D-Amino Acid Dehydrogenases (DAADHs) are enzymes that catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids and ammonia, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[5][6] This is a highly atom-economical and direct route.

The process requires the precursor α-keto acid, 3-(2,6-difluorophenyl)-2-oxopropanoic acid. An engineered DAADH, often from thermophilic organisms like Symbiobacterium thermophilum for enhanced stability, is used.[6] A critical component of this system is an efficient cofactor regeneration cycle. Formate dehydrogenase (FDH) is commonly paired with DAADH; FDH oxidizes formate to carbon dioxide while reducing NAD(P)+ to NAD(P)H, thus driving the primary reaction forward.[5][6]

Caption: Chemoenzymatic cascade for D-amino acid synthesis using DAADH with cofactor regeneration.

Experimental Protocol: DAADH-Mediated Synthesis [5]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5-8.5).

-

Reagent Addition: Add the substrates: 3-(2,6-difluorophenyl)-2-oxopropanoic acid, an ammonium salt (e.g., ammonium chloride), and sodium formate for cofactor regeneration. Add the cofactor NAD(P)H to a catalytic amount.

-

Enzyme Addition: Add the purified, engineered DAADH and formate dehydrogenase (FDH). The enzymes can be used as lyophilized powders or as whole-cell biocatalysts overexpressing the enzymes.

-

Reaction Conditions: Maintain the reaction at the optimal temperature for the enzymes (e.g., 30-50 °C) with gentle agitation.

-

Monitoring and Workup: Monitor the reaction progress by HPLC to measure the formation of the D-amino acid and consumption of the keto acid. Once the reaction reaches completion, the product can be isolated by standard methods such as ion-exchange chromatography after removing the enzymes (e.g., by precipitation or filtration).

Multi-Enzyme Deracemization Cascades

An alternative biocatalytic strategy is the deracemization of a racemic mixture of DL-2,6-difluorophenylalanine. A powerful approach couples the amination of 2,6-difluorocinnamic acid by a Phenylalanine Ammonia Lyase (PAL) with a subsequent deracemization step.[7][8]

In this cascade:

-

A PAL enzyme converts 2,6-difluorocinnamic acid and ammonia into a mixture of L- and D-2,6-difluorophenylalanine, often with a preference for the L-enantiomer.

-

A highly selective L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) is introduced. This enzyme selectively oxidizes the unwanted L-enantiomer back to the corresponding imine (which hydrolyzes to the keto acid).[7]

-

A non-selective reducing agent (e.g., ammonia-borane complex) or the reverse action of the PAL/DAADH reduces the keto acid/imine intermediate back to the racemic amino acid.[7]

Over time, this cyclic process enriches the D-enantiomer, as the L-enantiomer is continuously removed and recycled, leading to a theoretical yield of up to 100% with high enantiomeric excess.[7][8]

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends heavily on factors such as scale, cost, required enantiopurity, and available equipment.

| Method | Stereocontrol | Typical Yield | Typical ee (%) | Key Advantages | Key Disadvantages |

| Chiral Auxiliary | Diastereoselective Alkylation | Good to Excellent | >98% | Reliable, well-established, high stereoselectivity.[1] | Stoichiometric use of chiral auxiliary, multi-step process, requires cryogenic conditions. |

| Asymmetric Hydrogenation | Chiral Metal Catalyst | Excellent | >99% | Highly efficient, high enantioselectivity, catalytic.[1] | Requires synthesis of dehydroamino acid precursor, expensive catalysts and ligands, high-pressure equipment. |

| DAADH Reductive Amination | Enzyme Stereoselectivity | Excellent | >99% | "Green" process, mild conditions, high atom economy, single step from keto acid.[4][5] | Requires synthesis of keto acid precursor, enzyme cost and stability can be a factor. |

| Deracemization Cascade | Dynamic Kinetic Resolution | Good to Excellent | >96% | Starts from inexpensive precursors (cinnamic acid), can achieve >50% yield from racemate.[7] | Complex multi-enzyme system, requires careful optimization of reaction conditions. |

Conclusion and Future Outlook

The synthesis of D-2,6-Difluorophenylalanine can be successfully achieved through multiple robust pathways. Traditional chemical methods involving chiral auxiliaries offer reliability and high stereocontrol, making them suitable for smaller-scale laboratory synthesis. For larger-scale, industrial production, biocatalytic routes, particularly reductive amination with engineered D-amino acid dehydrogenases, present a more sustainable and efficient alternative. The continuous development of novel enzymes through protein engineering will likely further improve the accessibility and cost-effectiveness of these valuable chiral building blocks.[4] The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the drug development program, balancing scalability, cost, and regulatory considerations.

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic acid. Journal of the Korean Chemical Society. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

-

Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]

-

Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. [Link]

-

Chemoenzymatic synthesis of fluorinated polyketides. Nature Chemistry. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. [Link]

-

Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Analysis of D-2,6-Difluorophenylalanine: Unlocking its Therapeutic Potential

Abstract

D-2,6-Difluorophenylalanine, a fluorinated analog of the essential amino acid phenylalanine, represents a molecule of significant interest in contemporary drug discovery and medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and, most critically, its conformational preferences.[1][2][3] Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for designing potent and selective therapeutics. This in-depth technical guide provides a comprehensive framework for the conformational analysis of D-2,6-Difluorophenylalanine, integrating both computational and experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated amino acid in their therapeutic design strategies.

Introduction: The Significance of Fluorine in Drug Design and the Rise of D-2,6-Difluorophenylalanine

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 40% of new pharmaceuticals containing this versatile element.[4] The unique electronic properties of fluorine, being the most electronegative element, allow it to modulate the acidity and basicity of neighboring functional groups, influence hydrogen bonding networks, and alter metabolic pathways.[1][3] Furthermore, the substitution of hydrogen with fluorine can induce specific conformational biases in a molecule, which can be exploited to enhance binding affinity and selectivity for a biological target.[1][5]

D-2,6-Difluorophenylalanine emerges as a particularly intriguing building block. The ortho-difluoro substitution pattern on the phenyl ring is expected to impose significant steric and electronic constraints, thereby restricting the rotational freedom around the chi (χ) torsion angles and influencing the overall molecular shape. A thorough understanding of these conformational nuances is not merely an academic exercise; it is a critical prerequisite for the rational design of peptides and small molecule inhibitors with improved pharmacological profiles. This guide outlines a multi-pronged approach to elucidating the conformational landscape of D-2,6-Difluorophenylalanine, providing both the theoretical underpinnings and practical, step-by-step protocols.

The Conformational Landscape of D-2,6-Difluorophenylalanine: Key Torsional Angles

The conformational flexibility of D-2,6-Difluorophenylalanine is primarily defined by the rotation around several key single bonds. The principal torsion angles that dictate its three-dimensional structure are:

-

Phi (φ): Rotation around the N-Cα bond.

-

Psi (ψ): Rotation around the Cα-C' bond.

-

Chi1 (χ1): Rotation around the Cα-Cβ bond.

-

Chi2 (χ2): Rotation around the Cβ-Cγ bond of the phenyl ring.

The strategic placement of the two fluorine atoms at the 2 and 6 positions of the phenyl ring is anticipated to have the most profound impact on the χ1 and χ2 torsions, influencing the orientation of the aromatic side chain relative to the amino acid backbone.

A Dual-Pronged Approach: Computational and Experimental Workflows

A robust conformational analysis necessitates the synergy of computational modeling and experimental validation. Computational methods provide a theoretical framework and predictive insights into the conformational preferences, while experimental techniques offer empirical data to validate and refine these models.

Figure 1: A high-level overview of the integrated workflow for the conformational analysis of D-2,6-Difluorophenylalanine.

Part I: In Silico Conformational Search and Analysis

Computational methods offer a powerful and cost-effective means to explore the potential energy surface of a molecule and identify low-energy, populated conformations.[6][7][8][9]

A systematic or random search of the conformational space allows for the generation of a comprehensive library of possible structures. Subsequent energy minimization and molecular dynamics simulations provide insights into the relative stabilities and dynamic behavior of these conformers. This initial in silico screening is invaluable for guiding the design of subsequent, more resource-intensive experimental studies.

-

Molecule Building and Initial Geometry Optimization:

-

Construct the D-2,6-Difluorophenylalanine molecule using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a low-level theory (e.g., molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

-

-

Conformational Search:

-

Employ a systematic or stochastic conformational search algorithm.

-

Systematic Search: Incrementally rotate all rotatable bonds (φ, ψ, χ1, χ2) by a defined step size (e.g., 30°). This method is thorough but computationally expensive.

-

Stochastic (Monte Carlo) Search: Randomly sample the conformational space and accept or reject new conformations based on their energy. This is more efficient for larger molecules.

-

-

For each generated conformer, perform a geometry optimization using a higher level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*).

-

-

Energy Profiling and Population Analysis:

-

Calculate the single-point energies of all optimized conformers at an even higher level of theory (e.g., B3LYP/aug-cc-pVDZ) to obtain more accurate relative energies.

-

Determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to estimate their relative abundance in solution.

-

-

Molecular Dynamics (MD) Simulation:

-

Select the lowest energy conformers as starting points for MD simulations.

-

Solvate the molecule in an appropriate solvent box (e.g., water).

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe conformational transitions and sample the dynamic behavior of the molecule.

-

Analyze the trajectory to identify the most populated conformational states and the energetic barriers between them.

-

The computational analysis is expected to yield a set of low-energy conformers with their corresponding relative energies and Boltzmann populations. This data can be summarized in a table for easy comparison.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Torsional Angles (φ, ψ, χ1, χ2) |

| 1 | 0.00 | 65.2 | (-120°, 130°, -60°, 90°) |

| 2 | 0.85 | 20.1 | (-115°, 125°, 180°, 90°) |

| 3 | 1.50 | 9.5 | (-130°, 140°, 60°, 90°) |

| 4 | 2.50 | 5.2 | (60°, -50°, -60°, 90°) |

Table 1: Hypothetical computational data for the low-energy conformers of D-2,6-Difluorophenylalanine.

The results will likely indicate that the ortho-difluoro substitution significantly restricts the rotation around the χ1 and χ2 bonds, favoring a perpendicular orientation of the phenyl ring relative to the side chain.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 9. azolifesciences.com [azolifesciences.com]

Spectroscopic Characterization of D-2,6-Difluorophenylalanine: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. D-2,6-Difluorophenylalanine, a non-proteinogenic amino acid, stands as a prime example of a fluorinated building block with significant potential. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine can induce profound changes in a peptide's conformational preferences, metabolic stability, and binding affinity to biological targets. The high electronegativity and relatively small size of fluorine can alter electronic properties, pKa, and lipophilicity, making D-2,6-difluorophenylalanine a valuable component in the design of novel therapeutics, from enzyme inhibitors to peptide-based drugs.

Molecular Structure of D-2,6-Difluorophenylalanine

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in D-2,6-Difluorophenylalanine.

¹³C NMR Spectroscopy: A Carbon Framework Perspective

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of fluorine, the ¹³C NMR spectrum of D-2,6-Difluorophenylalanine will exhibit C-F coupling. [1][2][3][4][5]

Experimental Protocol: Solid-State ¹³C NMR

-

Sample Preparation and Rotor Packing: As with ¹H NMR, the solid sample is finely ground and packed into a MAS rotor.

-

Data Acquisition:

-

The experiment is performed under MAS conditions.

-

A common technique is Cross-Polarization Magic Angle Spinning (CP-MAS). This method enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.

-

High-power proton decoupling is applied during acquisition to remove ¹H-¹³C couplings and simplify the spectrum.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carboxyl, aromatic, and aliphatic carbons. The carbons of the aromatic ring will be split by the directly attached and nearby fluorine atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O (Carboxyl) | ~175 | Singlet (s) | |

| C-F (ortho) | ~160 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C-H (meta) | ~112 | Triplet (t) | ²J(C-F) ≈ 20-25 |

| C-H (para) | ~130 | Triplet (t) | ³J(C-F) ≈ 5-10 |

| C-C (ipso) | ~115 | Triplet (t) | ²J(C-F) ≈ 20-25 |

| Cα | ~55 | Singlet (s) | |

| Cβ | ~37 | Triplet (t) | ³J(C-F) ≈ 2-5 |

Interpretation of the Spectrum:

-

Aromatic Region (δ 110-165 ppm):

-

The two ortho-carbons directly bonded to fluorine will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F)).

-

The two meta-carbons will be shielded and will appear as a triplet due to coupling with the two ortho-fluorine atoms (²J(C-F)).

-

The para-carbon will appear as a triplet due to coupling with the two ortho-fluorine atoms (³J(C-F)).

-

The ipso-carbon (the carbon attached to the alanine side chain) will appear as a triplet due to coupling with the two ortho-fluorine atoms (²J(C-F)).

-

-

Aliphatic Carbons (δ 30-60 ppm):

-

The Cα carbon will appear as a singlet around 55 ppm.

-

The Cβ carbon may show a small triplet splitting due to three-bond coupling with the two ortho-fluorine atoms.

-

-

Carboxyl Carbon: The carboxyl carbon will be the most deshielded carbon, appearing as a singlet around 175 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. [6][7][8][9][10]

Experimental Protocol

The ¹⁹F NMR spectrum can be acquired using similar instrumentation as for ¹H and ¹³C NMR, but with the spectrometer tuned to the ¹⁹F frequency.

Predicted ¹⁹F NMR Spectral Data

Due to the symmetry of the 2,6-difluorophenyl group, both fluorine atoms are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic F | ~ -110 to -130 | Multiplet (m) | J(F-H_meta) ≈ 6-10 Hz, J(F-H_para) ≈ 1-3 Hz, J(F-Hβ) ≈ 1-3 Hz |

Interpretation of the Spectrum:

-

The chemical shift of the fluorine signal is highly dependent on the electronic environment. For a 2,6-difluorophenyl group, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is expected.

-

This signal will be split into a multiplet due to coupling with the meta- and para-protons on the aromatic ring, and potentially a smaller long-range coupling to the β-protons of the alanine side chain.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like amino acids. [11][12][13][14][15]

-

Sample Preparation: A dilute solution of D-2,6-Difluorophenylalanine is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): For structural elucidation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. [16][17][18][19]

Predicted Mass Spectrometry Data

-

Molecular Weight: The molecular formula of D-2,6-Difluorophenylalanine is C₉H₉F₂NO₂. The expected monoisotopic mass is approximately 201.06 Da.

-

ESI-MS: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 202.07.

-

MS/MS Fragmentation: The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH). [20]

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss 202.07 185.07 NH₃ 202.07 184.06 H₂O 202.07 156.06 HCOOH 185.07 139.06 HCOOH | 184.06 | 167.06 | NH₃ |

Caption: Predicted primary fragmentation pathways for protonated D-2,6-Difluorophenylalanine in MS/MS.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The resulting spectrum provides a characteristic "fingerprint" that can be used for identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal preparation. [21][22][23][24]

-

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the powdered D-2,6-Difluorophenylalanine is placed onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded.

Predicted IR Spectral Data

The IR spectrum of an amino acid is characterized by absorptions corresponding to the amine, carboxylic acid, and aromatic functionalities. [25][26][27][28]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| N-H stretch (amine) | 3200-3000 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (carboxylic acid) | 1750-1700 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| N-H bend (amine) | 1650-1580 | Medium |

| C-F stretch (aromatic) | 1300-1100 | Strong |

Interpretation of the Spectrum:

-

O-H and N-H Stretching Region: A broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the amino group.

-

Carbonyl Stretch: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

Aromatic Region: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and stretching vibrations that are unique to the molecule. The strong C-F stretching vibrations in the 1100-1300 cm⁻¹ range will be a prominent feature.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of D-2,6-Difluorophenylalanine. The predicted ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR data presented herein serve as a robust framework for researchers and drug development professionals working with this important fluorinated amino acid. While experimental verification is always the gold standard, this guide offers a scientifically grounded expectation of the spectroscopic signatures, enabling more efficient identification, purity assessment, and structural elucidation. The unique spectroscopic characteristics imparted by the difluorinated phenyl ring are key to confirming the successful synthesis and integrity of this valuable building block in the pursuit of novel and improved therapeutics.

References

-

Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 74(3-5), 141-173. [Link]

-

DePase, C., & Zito, C. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of Undergraduate Research, 1(1), 1-5. [Link]

-

Cataldo, F., & Iglesias-Groth, S. (2010). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

-

Emsley, J. W., Lindon, J. C., & Tabony, J. M. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1567-1572. [Link]

-

Scipioni, A., Sanna, N., & Barone, V. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1130-1139. [Link]

-

Gao, W., Li, H., & Li, H. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

-

Li, H., & Li, H. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. PubMed, 31015494. [Link]

-

MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry? MtoZ Biolabs. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Britton, R., & Isenegger, P. G. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(15), 9637-9644. [Link]

-

Diehl, P., & Khetrapal, C. L. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(14), 1791-1794. [Link]

-

Hounshell, W. D., Johnson, C. A., & Dougherty, D. A. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. The Journal of Physical Chemistry A, 102(40), 7874-7878. [Link]

-

Königs, S., & Fales, H. M. (2011). Amino acids. Medizinische Fakultät Münster. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Isenegger, P. G., & Britton, R. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Nanalysis Corp. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Scribd. [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Lee, J., & Lim, S. (2018). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

-

Klotz, I. M., & Gruen, D. M. (1952). Infrared Absorption Spectra of Some Amino Acids and their Complexes. The Journal of Physical Chemistry, 56(8), 991-992. [Link]

-

R Discovery. (1976, January 1). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Pike, K. J., Lemaitre, V., Samoson, A., Howes, A. P., Watts, A., & Smith, M. E. (2004). Solid-State 17O NMR of Amino Acids. Biochemistry, 43(32), 10471-10481. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Millersville University. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

-

IONiC / VIPEr. (2008, July 9). 13C NMR of fluorinated aromatics. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. [Link]

-

Clarke, D. J., & Campopiano, D. J. (2015). Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. Analyst, 140(8), 2735-2742. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Lin, C. Y., & Tycko, R. (2016). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 1415, 131-155. [Link]

-

Melby, J. O., Ntai, I., & Kelleher, N. L. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 16(7), 595-602. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Denecker, M., Hébert, R. L., Bourgès, A., & Doehne, E. (2012). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined... ResearchGate. [Link]

-

LibreTexts Chemistry. (2023, January 29). Solid State NMR Experimental Setup. [Link]

-

NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]

-

Royal Society of Chemistry. (2025, March 31). Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. [Link]

-

Wang, T., & Hong, M. (2016). Solid-State NMR Spectroscopy of Protein Complexes. Journal of magnetic resonance (San Diego, Calif. : 1997), 269, 193-203. [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]

- 12. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. scispace.com [scispace.com]

- 17. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Amino acids [medizin.uni-muenster.de]

- 21. agilent.com [agilent.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. researchgate.net [researchgate.net]

- 25. The infrared absorption of amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 27. researchgate.net [researchgate.net]

- 28. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to D-2,6-Difluorophenylalanine: Properties, Synthesis, and Applications

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and chemical biology, non-canonical amino acids serve as powerful tools to modulate the properties of peptides and small molecules. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics of the fluorine atom.[1][2][3] The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a strategic advantage in the design of novel therapeutics.[1][4][5] D-2,6-Difluorophenylalanine, a synthetic derivative of the essential amino acid phenylalanine, exemplifies this principle. Its D-chiral configuration and the presence of two fluorine atoms on the phenyl ring make it a valuable building block for creating peptides with enhanced resistance to enzymatic degradation and for fine-tuning molecular interactions within biological systems.[1][2] This guide provides an in-depth technical overview of D-2,6-Difluorophenylalanine, covering its fundamental identifiers, properties, synthesis, and key applications for researchers in chemistry and drug development.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. D-2,6-Difluorophenylalanine is cataloged across multiple international databases, ensuring its unambiguous identification. The CAS number for the D-enantiomer is not explicitly available in the provided search results, which more commonly list the L-form or the racemic mixture. For clarity, this guide will reference identifiers for the closely related L-enantiomer and the DL-racemic mixture where applicable.

Table 1: Core Identifiers for 2,6-Difluorophenylalanine Stereoisomers

| Identifier | L-2,6-Difluorophenylalanine | DL-2,6-Difluorophenylalanine |

| CAS Number | 33787-05-2[6][7][8][9] | 32133-39-4[10][11] |

| PubChem CID | 716304[9] | 2737043[8] |

| Molecular Formula | C₉H₉F₂NO₂[8][9] | C₉H₉F₂NO₂[10] |

| IUPAC Name | (2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid[12] | 2-Amino-3-(2,6-difluorophenyl)propanoic acid |

| Synonyms | H-L-Phe(2,6-diF)-OH, (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid[6][8] | 2,6-Difluoro-DL-phenylalanine[10][11] |

The physical properties of an amino acid are critical for its handling, formulation, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 201.17 g/mol | [8][9][10] |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | 256-257°C (for DL-form) | [10] |

| Purity | Typically ≥99% (Chiral HPLC) | [8] |

| Storage | 0 - 8 °C, desiccated | [8] |

Part 2: Synthesis and Characterization

The synthesis of non-canonical amino acids like D-2,6-Difluorophenylalanine often involves multi-step processes that require careful control of stereochemistry. While specific enzymatic and asymmetric synthetic routes are employed, a common strategy involves the alkylation of a chiral glycine equivalent.

Conceptual Retrosynthetic Analysis

The logical approach to designing a synthesis starts with a retrosynthetic analysis, which deconstructs the target molecule into available starting materials.

Caption: Retrosynthetic pathway for D-2,6-Difluorophenylalanine.

Illustrative Synthetic Protocol: Asymmetric Synthesis

A prevalent method for synthesizing enantiomerically pure amino acids is through the use of chiral auxiliaries. The Schöllkopf method provides a reliable route.[2]

Objective: To synthesize N-protected D-2,6-Difluorophenylalanine.

Methodology:

-

Preparation of the Chiral Auxiliary: Start with the commercially available Schöllkopf auxiliary, a bislactim ether derived from valine and glycine.

-

Deprotonation: Treat the auxiliary with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding nucleophilic enolate.

-

Causality: The low temperature is critical to prevent side reactions and maintain the stability of the highly reactive organolithium reagent and the enolate.

-

-

Alkylation: Introduce 2,6-difluorobenzyl bromide to the reaction mixture. The enolate will attack the electrophilic benzylic carbon in an Sₙ2 reaction. The steric hindrance of the chiral auxiliary directs the incoming electrophile to the opposite face, establishing the desired D-stereochemistry.

-

Causality: The choice of benzyl bromide as the electrophile is due to the reactivity of the benzylic position, facilitating the crucial C-C bond formation.

-

-

Hydrolysis and Deprotection: After the reaction is complete, carefully hydrolyze the resulting product with dilute aqueous acid (e.g., 0.1 M HCl). This cleaves the bislactim ether, releasing the methyl ester of the desired amino acid and the recoverable valine auxiliary.

-

Saponification: Treat the amino acid ester with a base (e.g., LiOH) to hydrolyze the ester to the free carboxylic acid.

-

Purification: Purify the final product, D-2,6-Difluorophenylalanine, using techniques such as recrystallization or column chromatography to achieve high chemical and chiral purity.

Self-Validation: The identity and purity of the synthesized product must be confirmed.

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine atoms.

-

Mass Spectrometry: To verify the molecular weight (201.17 g/mol ).

-

Chiral HPLC: To determine the enantiomeric excess (ee%) and confirm the D-configuration by comparing the retention time to an authentic L-standard.

Part 3: Applications in Drug Development & Research

The incorporation of D-2,6-Difluorophenylalanine into peptides or small molecules is a strategic decision driven by the unique properties conferred by the fluorine atoms and the D-configuration.

Key Advantages:

-

Enhanced Metabolic Stability: The D-amino acid configuration makes peptides resistant to degradation by common proteases, which are stereospecific for L-amino acids. This increases the in vivo half-life of peptide-based drugs.

-

Modulation of Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring, potentially forming favorable orthogonal multipolar interactions or hydrogen bonds with biological targets, thereby enhancing binding affinity.[4]

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][2]

-

Conformational Constraint: The presence of bulky fluorine atoms at the ortho positions can restrict the rotation of the phenyl ring, locking the side chain into a specific conformation that may be optimal for receptor binding.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

D-2,6-Difluorophenylalanine is commonly used in SPPS. It is typically introduced as an N-terminally protected derivative (e.g., Fmoc-D-2,6-Difluorophenylalanine).

Caption: Workflow for a single coupling cycle in SPPS.

Protocol Detail:

-

Resin Preparation: Start with a solid support (resin) to which the first amino acid is attached.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc group.

-

Coupling: The Fmoc-protected D-2,6-Difluorophenylalanine is pre-activated with coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction forms a new peptide bond.

-

Trustworthiness: A small sample of resin can be tested with a ninhydrin test to confirm the completion of the coupling reaction (a negative test indicates success).

-

-

Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents. This completes one cycle, and the process is repeated for the next amino acid in the sequence.

Conclusion

D-2,6-Difluorophenylalanine is more than just a chemical compound; it is a sophisticated tool for molecular engineering. Its unique combination of stereochemistry and fluorine substitution provides researchers and drug developers with a powerful method for enhancing the stability, efficacy, and pharmacokinetic properties of peptides and other bioactive molecules.[3][4][8] Understanding its core identifiers, properties, and synthetic accessibility is the first step toward leveraging its full potential to address complex challenges in medicine and biology.

References

-

ChemWhat. DL-2,6-DIFLUOROPHENYLALANINE CAS#: 32133-39-4. Available from: [Link]

-

PubChem. 2,6-Difluoro-l-phenylalanine | C9H9F2NO2 | CID 716304. Available from: [Link]

-

Al-Zoubi, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Al-Zoubi, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Available from: [Link]

-

Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

-

Scott, P. J. H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. Available from: [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,6-Difluoro-l-phenylalanine | C9H9F2NO2 | CID 716304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. parchem.com [parchem.com]

- 12. 2,6-Difluoro-l-phenylalanine | 33787-05-2 | Benchchem [benchchem.com]

Sourcing High-Purity D-2,6-Difluorophenylalanine: A Technical Guide for Researchers

Executive Summary

D-2,6-Difluorophenylalanine, a non-canonical amino acid, is a critical building block in modern drug discovery, enabling the synthesis of peptides and small molecules with enhanced metabolic stability, binding affinity, and bioavailability. The success of research and development programs hinges on the procurement of this starting material with high chemical and, most importantly, enantiomeric purity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the commercial supplier landscape for D-2,6-Difluorophenylalanine. It offers a comparative analysis of potential suppliers, a robust protocol for incoming quality control (QC), and insights into the scientific rationale behind these critical evaluation steps.

Introduction to D-2,6-Difluorophenylalanine: A Key Component in Advanced Drug Design

D-2,6-Difluorophenylalanine is an analog of the natural amino acid D-phenylalanine, where two hydrogen atoms on the phenyl ring are substituted with fluorine. This seemingly subtle modification imparts profound changes to the molecule's physicochemical properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic attack, thereby increasing the in vivo half-life of drug candidates.[1] The incorporation of such fluorinated amino acids is a widely adopted strategy in medicinal chemistry to optimize lead compounds.

The stereochemistry of this amino acid is of paramount importance. While the L-enantiomer is often utilized in ribosomal protein synthesis, the D-enantiomer is a cornerstone for designing peptides and peptidomimetics that are resistant to degradation by proteases. Even small amounts of the L-enantiomer can lead to impurities in the final product that are difficult to separate and can have off-target effects or reduced efficacy. Therefore, stringent control over the enantiomeric excess (e.e.) of the starting material is non-negotiable for reproducible and reliable experimental outcomes.

A Framework for Supplier Qualification and Selection

Choosing a supplier for a critical raw material like D-2,6-Difluorophenylalanine requires a systematic evaluation beyond just price and availability. The following framework provides a structured approach to supplier selection.

Caption: Workflow for the qualification and selection of commercial suppliers.

Key evaluation criteria include:

-

Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should clearly state the chemical purity (typically determined by HPLC) and the enantiomeric purity (determined by chiral HPLC). A purity of >95% is generally acceptable for research purposes, but for cGMP applications, >98% is often required.

-

Consistency and Batch-to-Batch Variability: Reliable suppliers will have robust manufacturing processes that ensure minimal variation between different production lots. Requesting CoAs from multiple batches can provide insight into their process control.

-

Scalability and Availability: For drug development programs, it is crucial to select a supplier who can provide the required quantities for all stages, from initial research to potential clinical trials. AK Scientific, Inc. and GL Biochem (Shanghai) Ltd. are examples of suppliers that can cater to both small-scale and bulk quantity needs.[2][3]

-

Technical Support and Documentation: A reputable supplier will have a knowledgeable technical support team that can answer questions about their products and analytical methods. They should also be able to provide safety data sheets (SDS) and other relevant documentation.[4]

Comparative Analysis of Commercial Suppliers

The following table provides a summary of publicly available information for potential suppliers of D-2,6-Difluorophenylalanine (CAS: 266360-62-7). It is imperative for researchers to contact these suppliers directly to obtain the most current and detailed product specifications.

| Supplier | Stated Purity | Available Quantities | Contact Information |

| AK Scientific, Inc. | 95%[4] | Grams to Kilograms | Website: ]">www.aksci.com[2] |

| GL Biochem (Shanghai) Ltd. | Not explicitly stated | Milligrams to Kilograms | Website: ]">www.glbiochem.com[3] |

| Chemsigma | Not explicitly stated | Inquire for details | Website available online |

Note: This information is based on publicly available data and is subject to change. Researchers should always verify specifications with the supplier before purchasing.

Incoming Quality Control (QC) Protocol

It is a critical best practice to independently verify the quality of any starting material, even from a qualified supplier. The following protocol outlines a comprehensive approach to the incoming QC of D-2,6-Difluorophenylalanine.

Caption: Step-by-step workflow for the incoming quality control of D-2,6-Difluorophenylalanine.

Step 1: Documentation Review

Carefully examine the supplier's Certificate of Analysis. Verify that the batch number on the CoA matches the product label. Take note of the stated purity, enantiomeric excess, and the analytical methods used.

Step 2: Physical Characterization

-

Appearance: Visually inspect the material. It should be a white to off-white solid.

-

Solubility: Test the solubility in a relevant solvent (e.g., water, methanol). This information is often useful for preparing samples for analytical testing.

Step 3: Analytical Verification

A. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC is used to separate the main compound from any non-chiral impurities.

-

Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak.

B. Enantiomeric Purity by Chiral HPLC

-

Principle: This is the most critical test. A chiral stationary phase (CSP) is used to separate the D- and L-enantiomers.

-

Method:

-

Column: A zwitterionic CSP, such as CHIRALPAK® ZWIX(+), is often effective for underivatized amino acids.[5]

-

Mobile Phase: A mixture of methanol, acetonitrile, and water with acidic and basic modifiers (e.g., 50 mM formic acid and 25 mM diethylamine).[5]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 214 nm or an Evaporative Light Scattering Detector (ELSD).[5]

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

-

Analysis: The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

C. Identity Confirmation by Mass Spectrometry (MS)

-

Principle: To confirm the molecular weight of the compound.

-

Method: Use electrospray ionization (ESI) in positive ion mode.

-

Expected Result: A peak corresponding to [M+H]⁺ at m/z 202.07.

D. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹⁹F NMR are used to confirm the chemical structure and the presence of the fluorine atoms.

-

Method:

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

-

¹H NMR: Expect to see signals corresponding to the alpha-proton, the beta-protons, and the aromatic protons. The aromatic signals will show splitting patterns consistent with the 2,6-difluoro substitution.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[1] A single signal (or a narrow multiplet due to coupling with protons) is expected, confirming the chemical environment of the two equivalent fluorine atoms.

-

-

Analysis: The chemical shifts and coupling constants should be consistent with the structure of D-2,6-Difluorophenylalanine.

Troubleshooting and Common Pitfalls

-

Inconsistent HPLC Results: If your in-house HPLC results do not match the supplier's CoA, check your mobile phase preparation, column integrity, and detector settings.

-

Low Enantiomeric Purity: If the chiral HPLC analysis reveals a lower than specified enantiomeric excess, immediately contact the supplier and provide them with your data. Do not use the material in your experiments.

-

Poor Solubility: If the compound does not dissolve as expected, it could indicate the presence of impurities.

Conclusion

The successful integration of D-2,6-Difluorophenylalanine into research and drug development pipelines is critically dependent on the quality of the starting material. By implementing a rigorous supplier qualification process and a thorough incoming quality control protocol, researchers can ensure the integrity of their experiments, the reproducibility of their results, and the overall success of their programs. This guide provides a robust framework to achieve these goals, empowering scientists to source this critical non-canonical amino acid with confidence.

References

-

BuyersGuideChem. AK Scientific, Inc. from USA. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. AK Scientific, Inc. from USA - BuyersGuideChem [buyersguidechem.com]

- 3. GL Biochem - peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide [glbiochem.com]

- 4. aksci.com [aksci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chirality and Enantiomeric Purity of D-2,6-Difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental concept with profound implications for drug efficacy and safety.[1][2][3][4][5] The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit different biological activities. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[2] This understanding has led to a paradigm shift in drug development, with a strong preference for the development of single-enantiomer drugs over racemic mixtures.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of characterizing and controlling the stereoisomeric composition of drug substances.[1][7][8]

This guide focuses on D-2,6-Difluorophenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry. The introduction of fluorine atoms into the phenyl ring can modulate various physicochemical properties of the parent amino acid, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[9] As with any chiral compound intended for pharmaceutical use, ensuring the enantiomeric purity of D-2,6-Difluorophenylalanine is paramount. This document provides a comprehensive overview of the analytical methodologies and considerations for the robust determination of its chirality and enantiomeric purity.

Understanding D-2,6-Difluorophenylalanine

1.1. Chemical Structure and Properties

D-2,6-Difluorophenylalanine is a non-proteinogenic amino acid, a derivative of phenylalanine with two fluorine atoms at the 2 and 6 positions of the phenyl ring.

-

Chemical Formula: C9H9F2NO2

-

Molecular Weight: 201.17 g/mol

-

Structure: (Image of the chemical structure of D-2,6-Difluorophenylalanine would be placed here)

-

Key Features: The presence of the two fluorine atoms significantly influences the electronic properties and conformation of the molecule. This can lead to altered interactions with biological targets compared to unsubstituted phenylalanine.

1.2. Synthesis and Potential Enantiomeric Impurities

The synthesis of D-2,6-Difluorophenylalanine can be achieved through various chemical and enzymatic routes.[9][10][11][12] Chemical synthesis often involves asymmetric methods or the resolution of a racemic mixture.[13] Enzymatic synthesis can offer high stereoselectivity.[10][11][12] Regardless of the synthetic pathway, the potential for the presence of the corresponding L-enantiomer as an impurity exists. The level of this impurity must be carefully controlled and quantified.

Analytical Methodologies for Enantiomeric Purity Determination

The accurate determination of enantiomeric purity is a critical aspect of quality control for D-2,6-Difluorophenylalanine.[14] Several analytical techniques are well-suited for this purpose, each with its own advantages and considerations.

2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantioselective analysis of amino acids.[15] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

2.1.1. Experimental Protocol: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Steps:

-

Column Selection: A crucial step is the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid enantiomers.[16][17] Teicoplanin-based CSPs are also highly successful for underivatized amino acids.[16]

-

Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC might consist of a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA).

-

Sample Preparation: A known concentration of D-2,6-Difluorophenylalanine is dissolved in a suitable solvent, typically the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Controlled to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the analyte absorbs, for example, 210 nm.

-

-

Data Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.

-

Enantiomeric Excess (%ee) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

-

Table 1: Representative Chiral HPLC Parameters

| Parameter | Typical Value/Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Provides stereoselective interactions for enantiomeric separation.[16] |

| Mobile Phase | Hexane/Isopropanol/TFA (Normal Phase) or Acetonitrile/Water/Additive (Reversed Phase) | Optimized for resolution and peak shape. |

| Flow Rate | 1.0 mL/min | Balances analysis time and separation efficiency. |

| Column Temperature | 25 °C | Ensures consistent and reproducible retention times. |

| Detection Wavelength | 210 nm | Wavelength of maximum absorbance for the analyte. |

| Injection Volume | 10 µL | A small volume to prevent band broadening. |

2.2. Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the separation of amino acid enantiomers.[18][19] It often requires derivatization of the amino acid to increase its volatility.

2.2.1. Experimental Protocol: Chiral GC

Caption: Workflow for Chiral GC Analysis.

Detailed Steps:

-

Derivatization: A two-step derivatization is typically performed. First, the carboxyl group is esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). This process must be carefully controlled to prevent racemization.[20]

-

Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane, is used.[18][19][21]

-

GC Conditions:

-

Injector and Detector Temperature: Set appropriately high to ensure volatilization and prevent condensation.

-

Oven Temperature Program: A temperature ramp is used to elute the derivatized enantiomers with good resolution.

-

Carrier Gas: Typically helium or hydrogen.

-

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) can be used for confirmation of identity.

-

-

Data Analysis: Similar to HPLC, the enantiomeric purity is determined from the integrated peak areas of the derivatized enantiomers.

2.3. Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and low sample consumption for the enantiomeric separation of amino acids.[22][23] Chiral selectors are added to the background electrolyte to facilitate the separation.

2.3.1. Key Principles of Chiral CE

Chiral selectors, such as cyclodextrins or crown ethers, are added to the running buffer.[24][25] These selectors form transient diastereomeric complexes with the enantiomers of D-2,6-Difluorophenylalanine, which have different electrophoretic mobilities, allowing for their separation.

Table 2: Comparison of Analytical Techniques

| Technique | Advantages | Disadvantages |

| Chiral HPLC | Widely applicable, robust, direct analysis often possible.[15] | Can be solvent-intensive, column costs can be high. |

| Chiral GC | High resolution, sensitive.[18][19] | Requires derivatization, which adds a step and potential for racemization. |

| Capillary Electrophoresis | High efficiency, low sample and reagent consumption.[22][23] | Can have lower sensitivity than HPLC or GC, reproducibility can be a challenge. |

Spectroscopic and Chiroptical Methods

While chromatographic techniques are used for quantification of enantiomeric purity, spectroscopic methods can be employed for the determination of the absolute configuration.

3.1. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26] The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of D-2,6-Difluorophenylalanine with spectra predicted by quantum mechanical calculations, the absolute configuration can be unequivocally confirmed.[27][28][29]

3.2. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in optical rotation of a substance with a change in the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[30][31] These techniques provide information about the overall chirality and conformation of the molecule and can be used to confirm the identity of the D-enantiomer.[32][33][34]

Method Validation and System Suitability

For use in a regulated environment, any analytical method for determining enantiomeric purity must be validated to ensure it is suitable for its intended purpose.[14][35][36]

4.1. Validation Parameters

According to regulatory guidelines, the validation of a chiral purity method should include the following parameters:[14]

-

Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and other potential impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

4.2. System Suitability

System suitability tests are an integral part of the analytical method. They are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. Typical system suitability parameters for a chiral HPLC method include:

-

Resolution (Rs): The separation between the peaks of the D- and L-enantiomers. A resolution of >1.5 is generally considered desirable for baseline separation.

-

Tailing Factor (T): A measure of peak symmetry. A value close to 1 is ideal.

-

Relative Standard Deviation (RSD) of replicate injections: A measure of the precision of the system.

Conclusion

The determination of the chirality and enantiomeric purity of D-2,6-Difluorophenylalanine is a critical step in its development as a potential pharmaceutical agent. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to confirming its absolute configuration and quantifying the level of the unwanted L-enantiomer. Chiral HPLC is often the method of choice for routine quality control due to its robustness and applicability. The chosen analytical method must be rigorously validated to ensure the reliability and accuracy of the results, ultimately contributing to the safety and efficacy of the final drug product.

References

-

The Significance of Chirality in Drug Design and Development. (2011). National Center for Biotechnology Information. [Link]

-

Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. (2005). PubMed. [Link]

-

The Significance of Chirality in Drug Design and Development. (2011). PubMed Central. [Link]

-